4-(3-(4-chlorophenyl)-5-(4-(dimethylamino)phenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(3-(4-chlorophenyl)-5-(4-(dimethylamino)phenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid is a useful research compound. Its molecular formula is C21H22ClN3O3 and its molecular weight is 399.88. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Transformations
The process of synthesizing complex organic molecules often involves multi-step chemical reactions that yield intermediates with potential for further transformation. For example, the synthesis of 4-benzoylamino-3-methyl-1H-pyrazol-5(2H)-one derivatives through the transformation of hippuric acid into various intermediates demonstrates the complexity and versatility of organic synthesis techniques (Urška Bratušek et al., 1998). This highlights the potential of complex organic molecules, like the one , for serving as key intermediates in the synthesis of pharmacologically relevant compounds.
Molecular Reporting and Sensing
Compounds with specific functionalities, such as the dimethylamino group, can serve as efficient molecular reporters. For instance, studies on 1-phenyl-3-R-5-(4-dimethylaminophenyl)-∆2-pyrazolines have explored their use as simple and efficient molecular reporters for multimodal signaling of chemical analytes (K. Rurack & J. Bricks, 2001). Such functionalities within complex molecules can be exploited for the development of novel sensors and diagnostic tools.
Antimicrobial Applications
The structural motif present in the chemical compound shares similarities with molecules that have been evaluated for their antimicrobial properties. For example, a series of linked heterocyclic compounds containing pyrazole-pyrimidine-thiazolidin-4-one moieties have shown good inhibitory activity against various Gram-positive and Gram-negative bacteria and fungi (Cherkupally Sanjeeva Reddy et al., 2010). This suggests potential for the development of new antimicrobial agents based on the structural framework of the compound .
Photochemical Properties
The photochemical properties of compounds can be significantly influenced by their structural features, such as the presence of a dimethylamino group or chlorophenyl moiety. Research into compounds with similar functionalities has demonstrated interesting photochemical behaviors that can be exploited in material science and photodynamic therapy (K. Rotkiewicz et al., 1996). These findings open avenues for the application of similar compounds in the development of new materials or therapeutic agents.
Properties
IUPAC Name |
4-[5-(4-chlorophenyl)-3-[4-(dimethylamino)phenyl]-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN3O3/c1-24(2)17-9-5-15(6-10-17)19-13-18(14-3-7-16(22)8-4-14)23-25(19)20(26)11-12-21(27)28/h3-10,19H,11-13H2,1-2H3,(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEXXSDPLTRYSMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2CC(=NN2C(=O)CCC(=O)O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.